

Synthesis of 1,4,7-Triazacyclononane (TACN) via Improved Richman-Atkins Method

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Compound of Interest

Compound Name: 1,4,7-Trimethyl-1,4,7-triazonane

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The synthesis of the parent macrocycle, TACN, is a crucial first step. The improved Richman-Atkins approach enhances traditional methods by conducting the initial sulfonamidation in an aqueous medium, streamlining the process. The overall synthesis can be broken down into three key stages: preparation of N,N',N"-tritosyldiethylenetriamine, cyclization to form the protected macrocycle, and subsequent deprotection.

Experimental Protocols

Step 1: Synthesis of N,N',N"-tris(p-toluenesulfonyl)diethylenetriamine (Ts₃-DET)

- In a suitable reaction vessel, a solution of potassium carbonate in water is prepared.
- Diethylenetriamine (DET) is added to the stirred solution.
- Solid p-toluenesulfonyl chloride (TsCl) is added, and the mixture is heated.
- After the reaction period, the mixture is cooled, and the solid product is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 1,4,7-tris(p-toluenesulfonyl)-1,4,7-triazacyclononane (Ts₃TACN)

- The prepared Ts₃-DET is suspended in a suitable aprotic solvent (e.g., xylene or toluene).
- An aqueous solution of sodium hydroxide and a phase-transfer catalyst (e.g., tetrabutylammonium hydroxide) are added.

- The cyclizing agent, such as ethylene dibromide or ethylene glycol ditosylate, is introduced.
- The biphasic mixture is heated with vigorous stirring.
- Upon completion, the reaction mixture is cooled, and the solid product is isolated by filtration, washed, and dried.

Step 3: Deprotection of Ts_3TACN to form 1,4,7-Triazacyclononane (TACN)

- The purified Ts_3TACN is treated with concentrated sulfuric acid.
- The mixture is heated to facilitate the removal of the tosyl protecting groups.
- This step yields the tri-sulfate salt of TACN in solution, which is typically used directly in the subsequent methylation step without isolation.

Quantitative Data for TACN Synthesis

Step	Reagent	Molar Ratio (to DET)	Quantity	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	Diethylenetriamine (DET)	1	1.16 mol	Water/K ₂ CO ₃	90	1	89
	p-Toluenesulfonyl chloride	3.1	3.6 mol				
2	Ts ₃ -DET	1	0.38 mol	Toluene/Water	90	18	75
	Ethylene Dibromide (initial)	1.75	0.665 mol				
	Sodium Hydroxide	2.2	0.836 mol				
3	Ts ₃ TACN	1	85 mmol	Conc. H ₂ SO ₄	140	5-6	Not Isolated

Synthesis of 1,4,7-Trimethyl-1,4,7-triazonane (Me₃TACN) via Eschweiler-Clarke Reaction

The final step in the synthesis is the exhaustive methylation of the secondary amine groups of the TACN macrocycle. The Eschweiler-Clarke reaction provides a high-yielding and straightforward method for this transformation, utilizing formic acid and formaldehyde as the methylating agents.^{[1][2]} This reaction proceeds via reductive amination and has the advantage of preventing the formation of quaternary ammonium salts.^[2]

Experimental Protocol

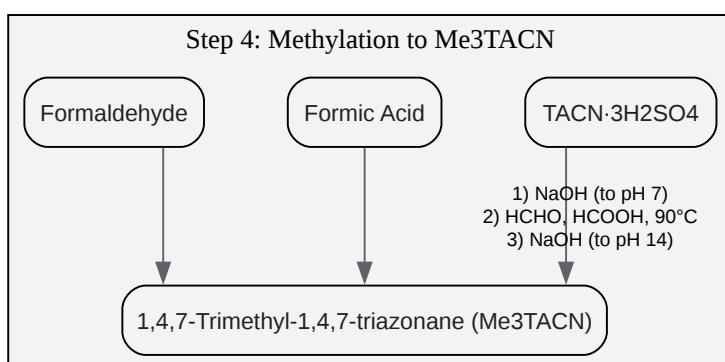
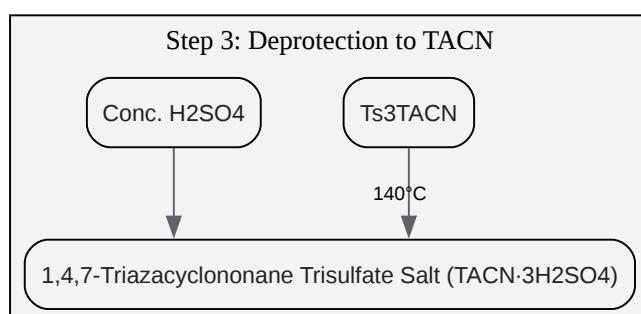
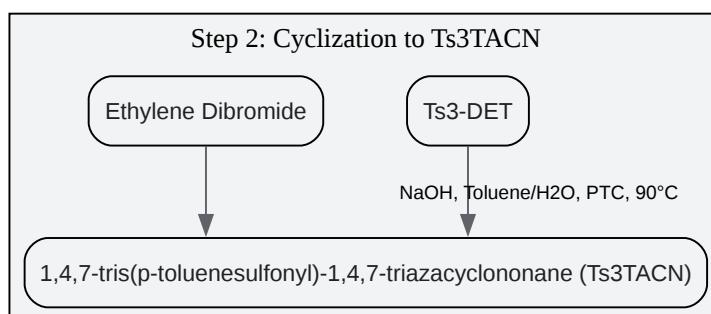
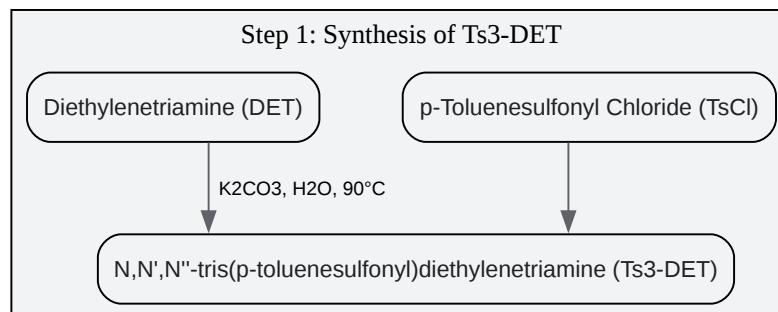
- The acidic solution containing the TACN tri-sulfate salt from the deprotection step is carefully neutralized with a strong base (e.g., NaOH) at a low temperature (0 °C) to a pH of 7.
- To this neutralized mixture, an aqueous solution of formaldehyde (37%) and formic acid (88%) are added sequentially while maintaining a low temperature.[3]
- The reaction mixture is then heated to promote the methylation reaction, which is accompanied by the evolution of carbon dioxide.[3]
- After the reaction is complete, the mixture is cooled and made strongly basic (pH 14) with the addition of a sodium hydroxide solution.
- The product, **1,4,7-trimethyl-1,4,7-triazonane**, is then extracted from the aqueous slurry using an organic solvent (e.g., hexane).
- The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the final product as a light-yellow liquid.[4]

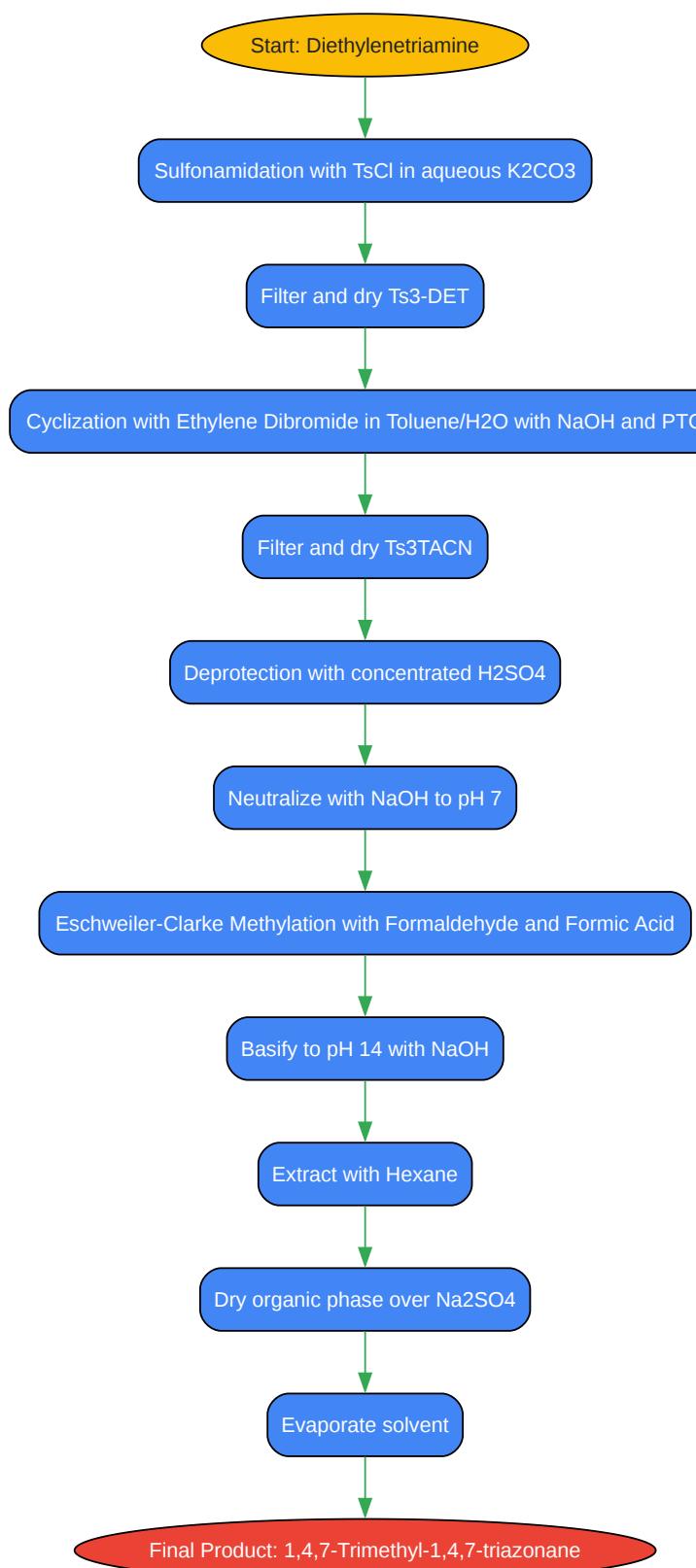
Quantitative Data for Me₃TACN Synthesis

Reagent	Molar Ratio (to TACN)	Quantity (for 85 mmol TACN)	Temperatur e (°C)	Time (h)	Yield (%)
TACN·3H ₂ SO ₄	1	85 mmol	-	-	88
Formaldehyde (37%)	~10	112.5 mL	0, then 90	14	
Formic Acid (88%)	~20	112.5 mL	0, then 90		
Sodium Hydroxide (50%)	-	245 g (for final basification)	0	-	

Visualizing the Synthesis Pathway

The following diagrams illustrate the key stages of the synthesis of **1,4,7-trimethyl-1,4,7-triaxonane**.



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